molecular formula C9H14O5 B11945258 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate CAS No. 12071-20-4

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate

Cat. No.: B11945258
CAS No.: 12071-20-4
M. Wt: 202.20 g/mol
InChI Key: RNEDMCJHUPEERA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate typically involves the acetylation of tetrahydropyran derivatives. One common method is the reaction of tetrahydropyran-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the efficiency of the acetylation process .

Chemical Reactions Analysis

Types of Reactions: 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate involves its ability to undergo hydrolysis and release acetic acid and tetrahydropyran-3-ol. These products can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

  • 2-(Tetrahydro-2H-pyran-2-yloxy)acetic acid
  • 2-(Tetrahydro-2H-pyran-3-yl)ethanol
  • 2-(Tetrahydro-2H-pyran-4-yl)acetate

Comparison: 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate is unique due to its specific acetylation at the 3-position of the tetrahydropyran ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For example, 2-(Tetrahydro-2H-pyran-2-yloxy)acetic acid has an acetic acid moiety attached to the 2-position, leading to different chemical behavior and applications .

Properties

CAS No.

12071-20-4

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

(2-acetyloxyoxan-3-yl) acetate

InChI

InChI=1S/C9H14O5/c1-6(10)13-8-4-3-5-12-9(8)14-7(2)11/h8-9H,3-5H2,1-2H3

InChI Key

RNEDMCJHUPEERA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCOC1OC(=O)C

Origin of Product

United States

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